molecular formula C12H15NO4 B1362953 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid CAS No. 427882-96-0

1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

Cat. No. B1362953
M. Wt: 237.25 g/mol
InChI Key: RNCDNDUTGFYJQM-UHFFFAOYSA-N
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Description

The compound [ (5-Methyl-furan-2-carbonyl)-amino]-acetic acid is a biochemical used for proteomics research . Its molecular formula is C8H9NO4 and has a molecular weight of 183.16 .


Molecular Structure Analysis

The molecular structure of [ (5-Methyl-furan-2-carbonyl)-amino]-acetic acid consists of a furan ring with a methyl group at the 5th position and a carbonyl group at the 2nd position. This is attached to an amino-acetic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of [ (5-Methyl-furan-2-carbonyl)-amino]-acetic acid include a molecular formula of C8H9NO4 and a molecular weight of 183.16 .

Scientific Research Applications

Analytical and Spectral Studies

The compound 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid, due to its furan ring, has been involved in studies exploring its synthesis, characterization, and antimicrobial properties. Patel (2020) investigated the synthesis and characterization of furan ring-containing organic ligands like PFSA and their metal complexes, demonstrating varying antibacterial activities against human pathogenic bacteria (Patel, 2020).

Potential in Synthesizing Alkaloids

Takahata et al. (2002) explored a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, which can be a promising chiral building block for synthesizing piperidine-related alkaloids (Takahata et al., 2002).

Catalytic Applications

Gabriele et al. (2012) discussed the direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives to synthesize furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters, showing potential catalytic applications (Gabriele et al., 2012).

Enzymatic Synthesis of Furan Carboxylic Acids

Jia et al. (2019) demonstrated an enzyme-catalyzed synthesis of furan carboxylic acids like 5-formyl-2-furancarboxylic acid (FFCA) from 5-hydroxymethylfurfural (HMF), showing promising applications in pharmaceutical and polymer industries (Jia et al., 2019).

Synthesis and Structural Studies

Shruthi et al. (2013) conducted synthesis and structural studies of compounds like 1-[(8-nitronaphtho[2,1-b]furan-2-yl) carbonyl] piperidine, further expanding the understanding of structural properties and potential applications of such compounds (Shruthi et al., 2013).

Studies on Electron Attachment and Fragmentation

Zawadzki et al. (2020) explored the dissociative electron attachment to 2-furoic acid, a compound consisting of a carboxylic group and a furan ring, which has implications in understanding the stability and reactions of such compounds (Zawadzki et al., 2020).

Biobased Building Blocks in Polymer Industries

Wen et al. (2020) emphasized the use of furan carboxylic acids as biobased building blocks in polymer and fine chemical industries, demonstrating the versatility of these compounds in industrial applications (Wen et al., 2020).

HPLC-DAD Method of Determination

Varynskyi et al. (2017) developed a highly sensitive and selective HPLC-DAD method for the determination of compounds like piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, indicating the importance of accurate measurement techniques in pharmaceutical research (Varynskyi et al., 2017).

properties

IUPAC Name

1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8-5-6-10(17-8)11(14)13-7-3-2-4-9(13)12(15)16/h5-6,9H,2-4,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCDNDUTGFYJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341468
Record name 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid

CAS RN

427882-96-0
Record name 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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